molecular formula C12H11F4NO2 B2842265 Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- CAS No. 1609663-41-3

Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-

Cat. No. B2842265
CAS RN: 1609663-41-3
M. Wt: 277.219
InChI Key: HQFPSBTUJFRBOM-SNRIVNOESA-N
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Description

“Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-” is a chemical compound with the molecular formula C12H11F4NO2 . It has a molecular weight of 277.21 . This compound is also known by its synonyms 185234 and CB94672299 .


Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring substituted with a nitro group and a tetrafluorocyclohexyl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry at the cyclohexyl ring, which is indicated by the (2S,3R,5S,6R) notation .

Scientific Research Applications

Reaction Mechanisms and Products

Research by Hartshorn, Robinson, and Vaughan (1985) investigated the reaction of 2,3,5,6-tetramethyl-4-nitrophenol with nitrogen dioxide in benzene. This study resulted in the formation of several isomeric tetranitrocyclohex-3-enones and other nitro derivatives, contributing to the understanding of nitration reactions and the structural diversity of nitrocyclohexene derivatives. The X-ray crystal structures for some compounds were reported, providing valuable insights into their molecular configurations (Hartshorn, Robinson, & Vaughan, 1985).

Molecular Structures and Interactions

In a similar study, the reaction of 4-methyl-2,6-diphenylphenol with nitrogen dioxide in benzene was explored by Hartshorn et al. (1985), leading to the formation of various polysubstituted cyclohex-2-enones. This research highlighted the reversible nature of certain dienone conversions under specific conditions and contributed to the broader knowledge of aromatic nitration and its impact on molecular structure. The X-ray crystal analyses provided detailed insights into the compounds' molecular geometries (Hartshorn et al., 1985).

Environmental Chemistry and Pollutant Formation

Pitts and colleagues (1985) studied the formation of nitroarenes from the reaction of polycyclic aromatic hydrocarbons (PAHs) with dinitrogen pentoxide, highlighting the environmental implications of such reactions. This research is crucial for understanding the nitration of PAHs in atmospheric conditions and the resulting formation of nitro derivatives, which have significant environmental and health impacts (Pitts et al., 1985).

Nitration and Hydroxylation Processes

Vione and collaborators (2004) investigated the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions. This study provides insights into the chemical transformations of benzene under environmental conditions, contributing to the understanding of water pollution and the chemical behavior of nitro compounds in aquatic systems (Vione et al., 2004).

properties

IUPAC Name

1-nitro-2-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO2/c13-7-5-8(14)12(16)10(11(7)15)6-3-1-2-4-9(6)17(18)19/h1-4,7-8,10-12H,5H2/t7-,8+,10?,11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFPSBTUJFRBOM-ZZAFMBFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1F)F)C2=CC=CC=C2[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=CC=C2[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-

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